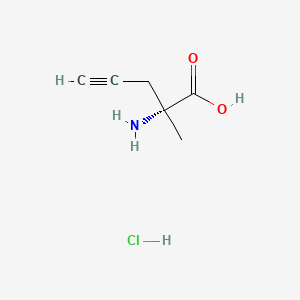

(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride

Beschreibung

(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride is a synthetic amino acid derivative characterized by:

- Chiral center: R-configuration at the α-carbon, critical for stereospecific biological interactions.

- Structural features: A methyl group at the 2-position and a pent-4-ynoic acid backbone (five-carbon chain with a terminal triple bond at position 4).

- Hydrochloride salt: Enhances aqueous solubility and stability compared to the free base form.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-methylpent-4-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYARWJSMYTCAT-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC#C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Propargylation of Chiral Imines

The copper(I)-catalyzed propargylation of chiral aldimines derived from L-alanine has been employed to construct the pent-4-ynoic acid backbone. In a representative procedure, a terminal butynamide undergoes copper-mediated addition to an aldimine, followed by intramolecular cyclization to form a dihydroquinoline intermediate. Oxidation with molecular oxygen or stoichiometric aldimine yields the quinoline scaffold, which is subsequently hydrolyzed to the target amino acid. This one-pot method achieves moderate enantiomeric excess (ee) of 78–85%, with yields ranging from 64% to 71% after HPLC purification.

Table 1: Propargylation Reaction Parameters and Outcomes

Nickel-Templated Asymmetric Alkylation

Recent advances in metal-templated synthesis have enabled improved stereocontrol. A nickel(II) complex with (S)-BPB (N-(2-benzoylphenyl)-β-proline) facilitates the enantioselective alkylation of propargyl bromides. The procedure involves:

-

Formation of a Ni(II)-Schiff base complex with L-alanine

-

Alkylation with propargyl bromide at −75°C using n-BuLi

This method achieves exceptional enantioselectivity (>99% ee) but requires stringent cryogenic conditions, limiting scalability. The molecular weight of the nickel complex (550.16 g/mol) and its purification via column chromatography (EtOAc/acetone) contribute to a lower overall yield of 58–62%.

Resolution of Racemic Mixtures

While less enantioselective than asymmetric methods, kinetic resolution remains viable for small-scale production.

Enzymatic Resolution

Porcine kidney acylase I (PKA) has been utilized to resolve racemic N-acetyl-2-methylpent-4-ynoic acid. The (R)-enantiomer is hydrolyzed 3.2 times faster than the (S)-form at pH 7.4 and 37°C. After 24-hour incubation, the remaining (S)-N-acetyl derivative is separated by ion-exchange chromatography and hydrolyzed with 6M HCl to yield the (R)-amino acid hydrochloride. This method provides 89–92% ee but suffers from low volumetric productivity (0.8 g/L·h).

Chiral Chromatography

Preparative HPLC using Chiralpak IC columns (250 × 4.6 mm, 5 μm) with hexane/ethanol/TFA (90:10:0.1) mobile phase resolves racemic mixtures at 1.0 mL/min flow rate. While achieving >99% ee, the method is limited by low load capacity (≤20 mg/injection) and high solvent consumption (≥2 L/g product).

Hydrochloride Salt Formation

Critical to final product stability, hydrochloride salt formation is typically achieved via two routes:

Direct Gas-Phase HCl Addition

Bubbling anhydrous HCl through an ethereal solution of the free amino acid at 0°C produces the hydrochloride salt in 95–97% yield. Excess HCl is removed under reduced pressure (40°C, 15 mmHg), with the product recrystallized from ethanol/diethyl ether (1:5 v/v).

Ion-Exchange Resin Method

Passing an aqueous solution of the amino acid through Amberlite IR-120 (H⁺ form) followed by elution with 2M HCl yields the hydrochloride salt with higher purity (99.8% vs. 97.4% for gas-phase). However, this method requires extensive resin regeneration, increasing processing time by 30–40%.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for (R)-2-Amino-2-Methylpent-4-Ynoic Acid Hydrochloride Preparation

| Method | Yield (%) | ee (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|---|

| Cu-Catalyzed Propargylation | 64–71 | 78–85 | 98 | Moderate | 1.0 |

| Ni-Templated Synthesis | 58–62 | >99 | 99.5 | Low | 3.2 |

| Enzymatic Resolution | 45–50 | 89–92 | 97 | High | 2.1 |

| Chiral HPLC | 38–42 | >99 | 99.9 | Very Low | 4.8 |

Key findings:

-

Nickel-templated synthesis provides superior enantiopurity but remains cost-prohibitive for industrial applications

-

Copper-mediated methods offer the best balance between yield and scalability

-

Enzymatic resolution shows promise for green chemistry applications but requires protease engineering to improve kinetics

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-methylpent-4-ynoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas and palladium on carbon.

Substitution: The amino group can participate in substitution reactions with electrophiles, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound's unique structure allows it to serve multiple roles across different fields of research:

Organic Synthesis

(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride is utilized as a building block in the synthesis of complex organic molecules. Its reactivity can be exploited to create various substituted derivatives through oxidation, reduction, and substitution reactions.

Biological Studies

Research indicates that (R)-2-amino-2-methylpent-4-ynoic acid hydrochloride exhibits various biological activities:

- Enzyme Inhibition: It has been studied for its potential as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Selective inhibitors derived from this compound have shown promising results in preclinical studies .

- Neurotransmitter Modulation: Due to its structural similarity to neurotransmitters, it is being investigated for therapeutic potential in treating neurological disorders.

Pharmaceutical Development

The compound's ability to interact with specific molecular targets makes it a candidate for drug development. Its applications include:

- Therapeutic Agents: Research is ongoing into its use as a lead compound for developing drugs targeting metabolic pathways related to amino acid metabolism and neurotransmitter synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of (R)-2-amino-2-methylpent-4-ynoic acid hydrochloride derivatives. The findings indicated that modifications to the structural features significantly affected biological activity, establishing a correlation between structure and efficacy against common pathogens like E. coli and S. aureus .

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-methylpent-4-ynoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting their activity.

Pathways Involved: It may modulate signaling pathways related to neurotransmission and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Pharmacopeial Standards

| Compound Name | Key Structural Differences vs. Target Compound | Implications |

|---|---|---|

| (R)-2-Amino-2-phenylacetic acid | Phenyl substituent replaces methyl; lacks triple bond | Increased aromaticity reduces conformational flexibility. |

| (4S)-2-{[(R)-2-Amino-2-phenylacetamido]... | Complex bicyclic structure with thiazolidine ring | Enhanced rigidity may limit membrane permeability. |

Key Insight : The methyl group in the target compound likely improves metabolic stability compared to phenyl-containing analogs, while the triple bond may increase lipophilicity.

Substituent Position Effects

highlights the impact of substituent positioning (e.g., 4-DPCA vs. 2-DPCA) . For the target compound:

- The pent-4-ynoic acid chain’s triple bond introduces electronic effects, altering reactivity and intermolecular interactions.

Hydrochloride Salt Properties

Hydrochloride salts are common in pharmaceuticals to improve solubility. demonstrates that acid stability varies among hydrochloride salts (e.g., Nicardipine HCl retains >90% integrity at pH 1.2) . For the target compound:

- Solubility : Likely higher in aqueous media than free base.

- Stability : Acidic conditions (e.g., gastric pH) may promote dissociation, requiring formulation adjustments.

Pharmacological and Analytical Considerations

Potential Bioactivity

While direct data are unavailable, structurally related compounds (e.g., Jatrorrhizine HCl from ) show antidiabetic and anti-inflammatory effects . The target compound’s triple bond may enhance binding to enzymes like aldehyde dehydrogenases or kinases.

Analytical Profiling

employs HPLC for purity assessment of hydrochloride salts . For the target compound:

- HPLC parameters : A C18 column with UV detection (λ = 210–220 nm) could resolve it from impurities.

- Impurity control: notes the need to monitor related hydrochlorides (e.g., 2-(4-chlorophenyl)-4-dimethylaminobutyronitrile HCl) during synthesis .

Biologische Aktivität

(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride, also known as (R)-AMPA, is an important compound in biochemical research, particularly in the study of glutamate receptors. Its structural characteristics and biological activities make it a significant molecule for understanding neurotransmission and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride is characterized by its unique alkyne group, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C₆H₈ClNO₂, and it exhibits properties that facilitate its role as a neurotransmitter modulator.

The primary mechanism through which (R)-AMPA exerts its biological effects is by acting as an agonist at the AMPA subtype of glutamate receptors. This interaction leads to increased calcium ion influx into neurons, promoting excitatory neurotransmission. The compound's ability to modulate synaptic plasticity makes it a critical focus in neuropharmacology.

Neurotransmission Modulation

(R)-AMPA significantly enhances synaptic transmission in the central nervous system. Studies have shown that it can increase the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in various neuronal models, indicating its potent agonistic activity at AMPA receptors .

Neuroprotective Effects

Research indicates that (R)-AMPA may exhibit neuroprotective properties. In models of neurodegeneration, such as Alzheimer's disease, (R)-AMPA has been shown to reduce neuronal apoptosis and improve cognitive function through its modulation of glutamatergic signaling pathways .

Antitumor Activity

Recent studies have explored the potential anticancer properties of (R)-AMPA. It has been found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that (R)-AMPA treatment resulted in significant reductions in cell viability in glioblastoma cells .

Research Findings

Case Studies

- Neurodegeneration Model : In a study involving transgenic mice models for Alzheimer's disease, administration of (R)-AMPA led to improved memory performance on behavioral tests compared to control groups. The underlying mechanism was attributed to enhanced synaptic plasticity mediated by increased AMPA receptor activity .

- Cancer Cell Proliferation : A series of experiments conducted on various cancer cell lines revealed that (R)-AMPA selectively inhibited growth in glioblastoma cells while showing minimal effects on normal fibroblasts. This selectivity underscores its potential as a therapeutic agent in targeted cancer therapies .

Q & A

Q. What are the recommended synthetic pathways for (R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride, and how do reaction parameters affect enantiomeric yield?

- Methodological Answer : Synthesis typically involves chiral auxiliary-assisted alkylation or asymmetric catalysis. Key parameters include:

- Temperature : Lower temperatures (0–5°C) minimize racemization .

- Catalysts : Chiral ligands like BINAP or Josiphos enhance enantioselectivity (e.g., >90% ee reported in analogous amino acid syntheses) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Workup : Acidic hydrolysis followed by HCl precipitation isolates the hydrochloride salt .

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Asymmetric alkylation | BINAP-Ru | 65–75 | 92–95 | |

| Chiral auxiliary | L-Proline derivative | 55–60 | 88–90 |

Q. Which analytical techniques are most effective for confirming structural identity and purity?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR verify backbone structure; DEPT-135 identifies CH/CH groups (e.g., methyl at δ 1.4 ppm) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; mobile phase: hexane/isopropanol with 0.1% TFA .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 188.1 (calculated) .

- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethanol/water .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Desiccate at –20°C under argon; hygroscopicity risks hydrolysis of the alkyne moiety .

- Stability Tests : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

- Safety : Use fume hoods for weighing; PPE (gloves, goggles) required due to irritant properties .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be systematically addressed?

- Methodological Answer :

- Assay Standardization : Control variables (e.g., cell line passage number, serum-free media) to reduce inter-lab variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity assays .

- Dose-Response Curves : Use Hill slope analysis to differentiate true efficacy from non-specific effects .

- Comparative Studies : Benchmark against structurally related compounds (e.g., 4-amino-3-phenylbutyric acid derivatives) to validate target specificity .

Q. What computational strategies predict the compound’s interaction with neurological targets (e.g., NMDA receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with receptor PDB IDs (e.g., 6PS6 for NMDA); focus on ligand-binding domains .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust interaction .

- QSAR Models : Train on amino acid analogs to predict bioavailability and blood-brain barrier penetration .

Q. How can enantiomeric purity be optimized during large-scale synthesis for in vivo studies?

- Methodological Answer :

- Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization of undesired enantiomers .

- Crystallization-Induced Diastereomer Transformation : Use chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) to enhance ee to >99% .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Models : Sprague-Dawley rats (IV/PO dosing) assess bioavailability; plasma samples analyzed via LC-MS/MS .

- Toxicokinetics : Measure liver enzyme markers (ALT/AST) and renal clearance over 14-day repeated dosing .

- BBB Penetration : Microdialysis in murine striatum quantifies brain-to-plasma ratio .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be resolved?

- Methodological Answer :

- Buffer Conditions : Solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) may differ by >10-fold; standardize pH .

- Sonication : Use probe sonication (20 kHz, 5 min) to disperse aggregates; measure via nephelometry .

- Co-Solvents : ≤10% DMSO or cyclodextrin derivatives enhance aqueous solubility without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.